molecular formula C13H15NO3 B13769692 Phenethyl 5-oxoprolinate CAS No. 60555-58-0

Phenethyl 5-oxoprolinate

Cat. No.: B13769692
CAS No.: 60555-58-0
M. Wt: 233.26 g/mol
InChI Key: VYNNRGPBBRKNNQ-NSHDSACASA-N
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Description

Phenethyl 5-oxoprolinate is a chemical compound with the molecular formula C13H15NO3 It is an ester derivative of 5-oxoproline and phenethyl alcohol This compound is known for its unique structure, which includes a pyrrolidine ring and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl 5-oxoprolinate can be synthesized through the esterification of 5-oxoproline with phenethyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenethyl 5-oxoprolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to phenethyl 5-oxoproline carboxylic acid.

    Reduction: Reduction can yield phenethyl 5-hydroxyprolinate.

    Substitution: Substitution reactions can produce various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its role in metabolic pathways and its potential as a biochemical probe.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Phenethyl 5-oxoprolinate is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of phenethyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

    5-oxoproline: A precursor to phenethyl 5-oxoprolinate, known for its role in the glutathione cycle.

    Phenethyl alcohol: A component of this compound, used in perfumery and as an antimicrobial agent.

Uniqueness

This compound is unique due to its combined structural features of 5-oxoproline and phenethyl alcohol. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60555-58-0

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-phenylethyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(14-12)13(16)17-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1

InChI Key

VYNNRGPBBRKNNQ-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OCCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC1C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

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